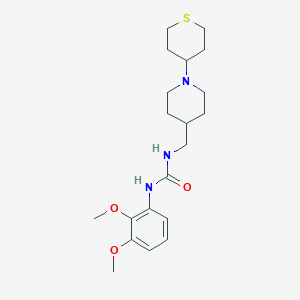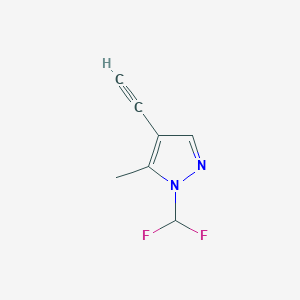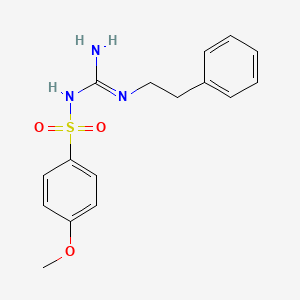![molecular formula C21H17N5O3S B2493607 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide CAS No. 877795-88-5](/img/structure/B2493607.png)
2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the modification of specific groups to investigate their binding studies and effects on biological activity. For example, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective PBR ligands has been explored, highlighting the versatility of substituents at certain positions to affect the compound's affinity and selectivity toward PBR. These synthetic efforts are crucial for developing compounds with enhanced biological activity and selectivity (Selleri et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been thoroughly investigated, often through crystallography and spectral data analysis. This analysis provides insights into the three-dimensional arrangement of atoms within a molecule, which is essential for understanding the compound's reactivity and interaction with biological targets. Such studies have led to the synthesis of novel compounds with specific structural features designed to improve their pharmacological activity and receptor affinity (Gomha, Muhammad, & Edrees, 2017).
Chemical Reactions and Properties
Chemical reactions involving these compounds often aim to modify specific functional groups to achieve desired properties or activities. For instance, the introduction of substituents and functionalization of longer side chains in pyrazolo[1,5-a]pyrimidines have been studied to understand their impact on anti-inflammatory properties and selectivity toward different biological receptors. These chemical modifications can significantly alter the compound's biological activity and its potential applications (Auzzi et al., 1983).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their application in different environments and formulations. Understanding these properties can help in the optimization of the compounds for specific uses by adjusting synthesis parameters or introducing protective groups to enhance stability and solubility.
Chemical Properties Analysis
The chemical properties, including reactivity, acid-base behavior, and redox potential, are essential for predicting the compound's behavior in biological systems and its interaction with other molecules. Studies on the enzymatic activity of xanthine oxidase inhibitors, for example, reveal how the substitution pattern on the pyrimidine moiety affects the compound's inhibitory potency and selectivity, providing insights into designing more effective inhibitors (Springer et al., 1976).
Wissenschaftliche Forschungsanwendungen
1. Peripheral Benzodiazepine Receptor (PBR) Ligands
Studies have focused on synthesizing and analyzing the binding studies of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective PBR ligands. These studies include the exploration of substituents' variability and their effects on ligand affinity. Further, some compounds from this group demonstrated the ability to modulate steroid biosynthesis in C6 glioma cells, indicating potential biomedical applications beyond receptor targeting (Selleri et al., 2005).
2. Imaging Agents in PET Scans
Certain derivatives within this class of compounds have been identified as selective ligands for the translocator protein (18 kDa), which plays a crucial role in inflammation and neurodegeneration. The compound DPA-714, for instance, has been designed to include a fluorine atom, allowing for labeling with fluorine-18. This labeling makes these compounds suitable for in vivo imaging using positron emission tomography (PET), providing a valuable tool for studying diseases in which the translocator protein is involved (Dollé et al., 2008).
3. QSAR Studies for PBR Binding Affinity
Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand the structural and physicochemical requirements for the binding affinity of these compounds with PBR. The studies have shown a correlation between hydrophobicity, electronic properties of substituents, and binding affinity, offering insights into the design of more potent ligands (Dalai et al., 2006).
4. Synthesis and Characterization of Novel Derivatives
Research has been dedicated to synthesizing and characterizing novel pyrazolo[1,5-a]pyrimidine derivatives, exploring various substitutions and their impacts on chemical properties. These compounds' structural elucidation opens the door to new applications in material science, biochemistry, and pharmaceuticals (Atta, 2011).
Wirkmechanismus
Target of Action
Similar compounds, such as 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, have been studied for their anti-inflammatory properties .
Mode of Action
It’s known that the structural modifications on the parent compound can significantly influence their anti-inflammatory properties .
Biochemical Pathways
Similar compounds have shown to exhibit good to high antioxidant activities .
Result of Action
Similar compounds have shown to exhibit anti-inflammatory and antioxidant activities .
Eigenschaften
IUPAC Name |
2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c1-14-11-20(25-21(23-14)16(12-22-25)15-7-3-2-4-8-15)30-13-19(27)24-17-9-5-6-10-18(17)26(28)29/h2-12H,13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFZDKOLROQTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2493525.png)
![2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2493526.png)

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2493533.png)



![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2493537.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B2493539.png)
![ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2493540.png)
![Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2493541.png)

![Ethyl 2-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2493547.png)